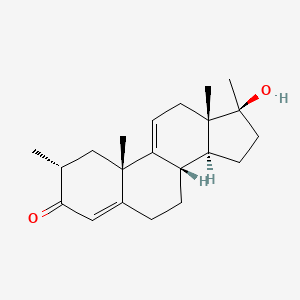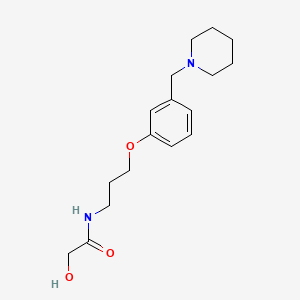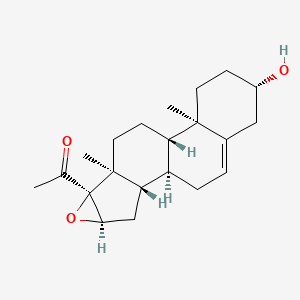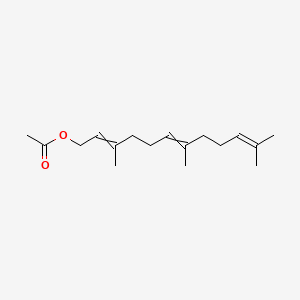
Iron-60
Übersicht
Beschreibung
Iron-60, also known as this compound, is a radioactive isotope of iron with a mass number of 60. It contains 26 protons and 34 neutrons in its nucleus. This compound is notable for its relatively long half-life of approximately 2.6 million years, making it a valuable tool in various scientific fields, particularly in astrophysics and geology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron-60 is typically produced through neutron capture processes in stellar environments. In laboratories, it can be synthesized by bombarding stable iron isotopes with neutrons in nuclear reactors. The reaction involves the capture of neutrons by iron-58 or iron-59, followed by beta decay to form this compound .
Industrial Production Methods: Industrial production of this compound is limited due to its radioactive nature and the complexity of its synthesis. It is primarily produced in specialized nuclear reactors where neutron flux is high enough to facilitate the neutron capture process. The production involves careful handling and containment to ensure safety and minimize radiation exposure .
Analyse Chemischer Reaktionen
Types of Reactions: Iron-60 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides, such as iron(III) oxide.
Reduction: It can be reduced from its oxidized state back to elemental iron.
Substitution: this compound can participate in substitution reactions where it replaces another metal in a compound.
Common Reagents and Conditions:
Oxidation: Oxygen or air can oxidize this compound under standard conditions.
Reduction: Reducing agents like hydrogen gas or carbon monoxide can reduce this compound oxides.
Substitution: this compound can react with halogens or other metal salts to form substituted compounds.
Major Products:
Oxidation: Iron(III) oxide (Fe2O3)
Reduction: Elemental iron (Fe)
Substitution: Various iron halides and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Iron-60 has several significant applications in scientific research:
Astrophysics: this compound is used to study nucleosynthesis in stars and supernovae.
Geology: The isotope is used for dating geological samples and studying the Earth’s crustal processes.
Biology and Medicine: Research is ongoing to explore the potential use of this compound in medical imaging and cancer treatment due to its radioactive properties.
Wirkmechanismus
Iron-60 exerts its effects primarily through its radioactive decay. It undergoes beta decay, transforming into cobalt-60 while emitting beta particles and gamma radiation. This decay process can be harnessed for various applications, such as tracing the movement of iron in biological systems or studying the effects of radiation on materials .
Molecular Targets and Pathways:
Biological Systems: In biological systems, this compound can be incorporated into iron-containing proteins and enzymes, allowing researchers to trace its movement and interactions.
Radiation Pathways: The emitted beta particles and gamma radiation can cause ionization and excitation of molecules, leading to various chemical and biological effects.
Vergleich Mit ähnlichen Verbindungen
- Iron-56
- Cobalt-60
- Nickel-60
Iron-60’s unique properties and applications make it a valuable tool in scientific research, offering insights into the history of the universe, geological processes, and potential medical applications.
Eigenschaften
CAS-Nummer |
32020-21-6 |
|---|---|
Molekularformel |
Fe |
Molekulargewicht |
59.93407 g/mol |
IUPAC-Name |
iron-60 |
InChI |
InChI=1S/Fe/i1+4 |
InChI-Schlüssel |
XEEYBQQBJWHFJM-RNFDNDRNSA-N |
SMILES |
[Fe] |
Isomerische SMILES |
[60Fe] |
Kanonische SMILES |
[Fe] |
Synonyme |
60Fe radioisotope Fe-60 radioisotope Iron-60 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethenetricarbonitrile, [4-(diethylamino)phenyl]-](/img/structure/B1205452.png)




![(Z)-3-[(2-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1205461.png)






![Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride](/img/structure/B1205472.png)
